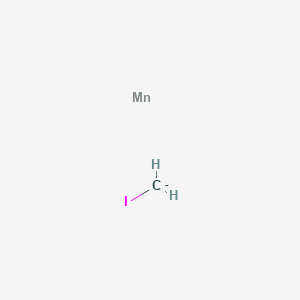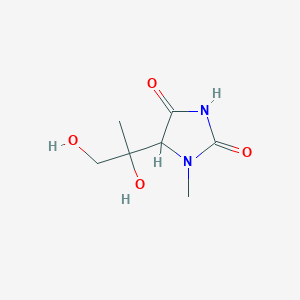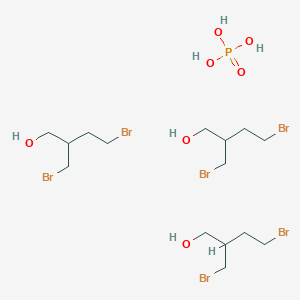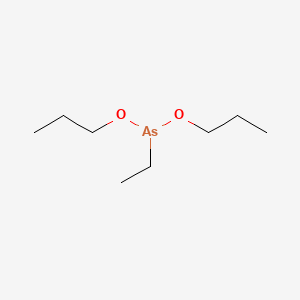![molecular formula C34H22O2 B14483939 (1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] CAS No. 65512-58-5](/img/structure/B14483939.png)
(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] typically involves the reaction of 1,4-dibromobenzene with 9H-fluoren-3-yl lithium, followed by oxidation to form the desired product. The reaction conditions often include the use of anhydrous solvents, inert atmosphere, and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for (1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluoren-3-yl alcohols.
Substitution: Halogenated or nitrated fluorenes.
Wissenschaftliche Forschungsanwendungen
(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of (1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and signal transduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,9’-Biphenyl-4-yl-9H-fluoren-9-ol
- 9,9-Bis(2-ethylhexyl)-2,7-diiodo-9H-fluorene
- 1,3-Bis(9-phenyl-9H-fluoren-9-yl)urea
Uniqueness
(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone] is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability, such as in the development of organic electronic devices and advanced materials.
Eigenschaften
CAS-Nummer |
65512-58-5 |
|---|---|
Molekularformel |
C34H22O2 |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
[4-(9H-fluorene-3-carbonyl)phenyl]-(9H-fluoren-3-yl)methanone |
InChI |
InChI=1S/C34H22O2/c35-33(27-15-13-25-17-23-5-1-3-7-29(23)31(25)19-27)21-9-11-22(12-10-21)34(36)28-16-14-26-18-24-6-2-4-8-30(24)32(26)20-28/h1-16,19-20H,17-18H2 |
InChI-Schlüssel |
YPWKRSVDLSDZTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)C(=O)C4=CC5=C(CC6=CC=CC=C65)C=C4)C7=CC=CC=C71 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


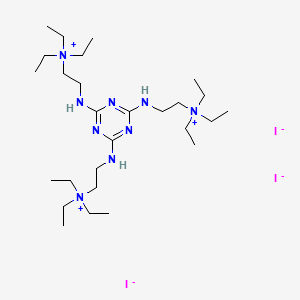
![2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14483861.png)
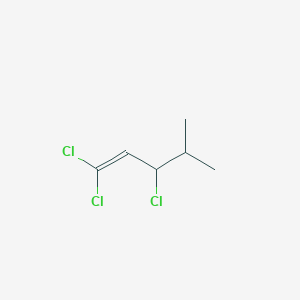
![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)
![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
![Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate](/img/structure/B14483891.png)
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
